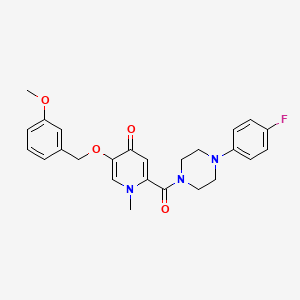
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a derivative of benzylpiperazine, which is a class of compounds known for their potential therapeutic applications. Benzylpiperazine derivatives have been studied for their cerebral vasodilatory effects, as well as for their affinity for the dopamine transporter (DAT), which is relevant in the context of cocaine abuse therapeutic agents.
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives has been explored in the context of identifying metabolites of cerebral vasodilators such as KB-2796. The metabolites of KB-2796 and related compounds were synthesized to confirm their proposed structures, which suggests that similar synthetic methods could be applied to the compound . Additionally, the synthesis of optically pure phenyl-substituted piperazines indicates that the stereochemistry of such compounds can significantly influence their binding affinity to biological targets like DAT .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various functional groups that can influence the compound's pharmacological properties. The fluorophenyl group, as seen in the compound of interest, is a common substituent that can affect the compound's ability to interact with biological targets. The methoxybenzyl moiety could potentially impact the compound's solubility and metabolic stability .
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions depending on their substituents. The presence of a fluorophenyl group can influence the reactivity of the compound, potentially affecting its metabolism and the formation of active or inactive metabolites. The synthesis of these compounds often involves reactions such as alkylation, acylation, and etherification, which are crucial for introducing the desired functional groups onto the piperazine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives are determined by their molecular structure. The presence of fluorine atoms and methoxy groups can influence the compound's lipophilicity, which is an important factor in its ability to cross biological membranes. The piperazine ring contributes to the basicity of the compound, which can affect its solubility and distribution within the body. The stereochemistry of the compound, particularly the configuration of any chiral centers, can also have a significant impact on its pharmacokinetic and pharmacodynamic properties .
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.
Please note that this is a general approach and the specific details would depend on the available information about the compound. If you have access to any specific papers or resources about this compound, I would be happy to help analyze them.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-4-3-5-21(14-18)32-2)23(30)15-22(27)25(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h3-9,14-16H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQNDWHMUMNODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

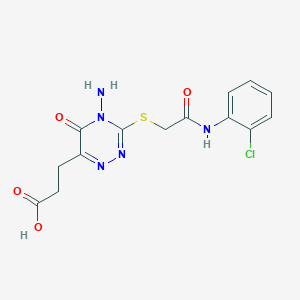

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)
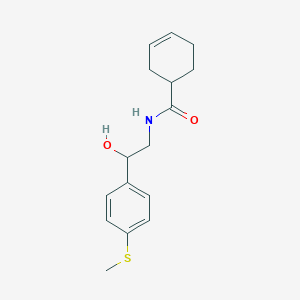
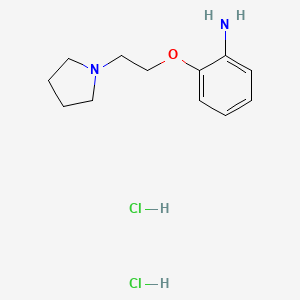
![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)
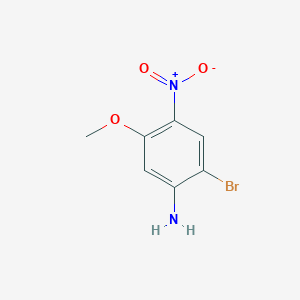
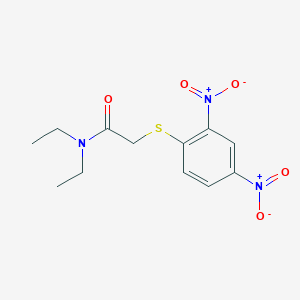
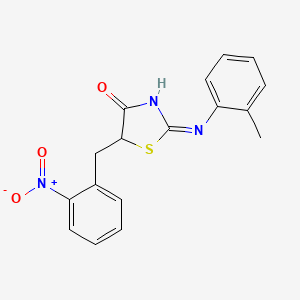
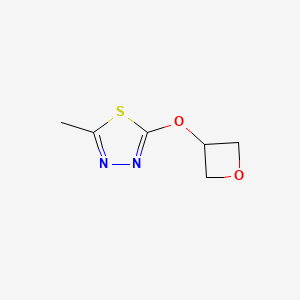

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)
![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)